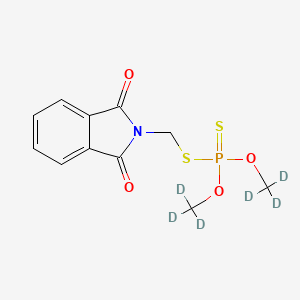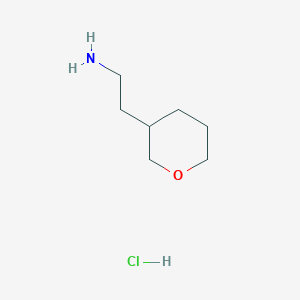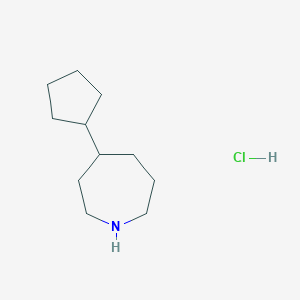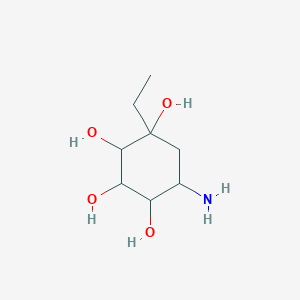![molecular formula C8H5N5O B1492437 pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 932233-33-5](/img/structure/B1492437.png)
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Vue d'ensemble
Description
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C8H5N5O . It has an average mass of 187.158 Da and a monoisotopic mass of 187.049408 Da .
Synthesis Analysis
The synthesis of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives often involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one includes 6 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . Its molar refractivity is 48.8±0.5 cm³, and it has a polar surface area of 72 Ų .Physical And Chemical Properties Analysis
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a density of 1.8±0.1 g/cm³ and a molar volume of 102.7±7.0 cm³ . Its surface tension is 91.4±7.0 dyne/cm, and it has a polarizability of 19.3±0.5 10^-24 cm³ .Applications De Recherche Scientifique
Anticancer Activity
The fused triazole derivatives of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold have shown promising results as EGFR targeting anticancer agents . These compounds have been synthesized and tested for cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). Some derivatives exhibit potent anticancer activity, with IC50 values indicating significant inhibition of cancer cell proliferation .
EGFR Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR is observed in various cancers. Derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin have been developed with inhibitory activity against the tyrosine kinase EGFR proteins, offering a potential targeted therapy for cancer treatment .
CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression and is an attractive target for cancer therapy. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related to pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin, have been discovered as novel CDK2 inhibitors. These compounds have shown significant cytotoxic activities against various cancer cell lines and have the potential to selectively target tumor cells .
Metabolic Activity Measurement
In biological research, measuring the metabolic activity of living cells is crucial. The derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin have been utilized in studies to assess the metabolic activity of cancer cells, providing insights into the efficacy of anticancer drugs .
Synthesis of Novel Heterocyclic Systems
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core has been used as a building block for the synthesis of new heterocyclic systems. These novel compounds have potential applications in the development of new therapeutic agents and materials with unique properties .
Drug Discovery and Development
Due to its pharmacological properties, the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold is considered a “lead compound” in drug discovery. Its derivatives have been recognized for their synthesis and fascinating pharmacological properties, paving the way for the development of a plethora of powerful anticancer drugs .
Mécanisme D'action
Orientations Futures
The future directions for research on pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, similar compounds have been found to have valuable biological properties, including antifungal, antitubercular, and antibacterial activities . Therefore, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives could be promising candidates for further pharmacological studies.
Propriétés
IUPAC Name |
2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-7-5-3-10-8-11-4-12-13(8)6(5)1-2-9-7/h1-4H,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTICOWTACQVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=NC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587953 | |
| Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
CAS RN |
932233-33-5 | |
| Record name | Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)

![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)
![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)



![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)